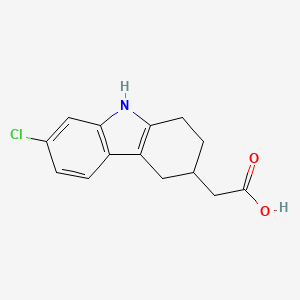
(7-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetic acid is a chemical compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a chloro substituent at the 7th position and an acetic acid moiety at the 3rd position of the tetrahydrocarbazole ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetic acid typically involves the following steps:
Formation of the Carbazole Core: The initial step involves the formation of the carbazole core, which can be achieved through various methods such as the Fischer indole synthesis or the Borsche-Drechsel cyclization.
Acetic Acid Substitution:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.
化学反応の分析
Types of Reactions
(7-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted carbazole derivatives.
科学的研究の応用
(7-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (7-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
類似化合物との比較
Similar Compounds
Carbazole: The parent compound without any substituents.
7-Chlorocarbazole: Similar structure but lacks the acetic acid moiety.
3-Acetylcarbazole: Similar structure but lacks the chloro substituent.
Uniqueness
(7-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetic acid is unique due to the presence of both the chloro and acetic acid substituents, which can significantly influence its chemical reactivity and biological activity compared to other carbazole derivatives.
特性
CAS番号 |
52263-25-9 |
|---|---|
分子式 |
C14H14ClNO2 |
分子量 |
263.72 g/mol |
IUPAC名 |
2-(7-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetic acid |
InChI |
InChI=1S/C14H14ClNO2/c15-9-2-3-10-11-5-8(6-14(17)18)1-4-12(11)16-13(10)7-9/h2-3,7-8,16H,1,4-6H2,(H,17,18) |
InChIキー |
ZLMVTZGOSBQHLI-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(CC1CC(=O)O)C3=C(N2)C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


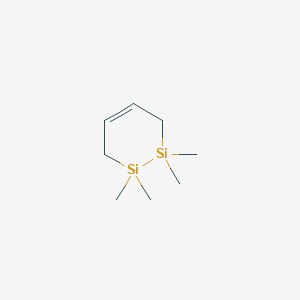
![3-{[4-(Methylamino)benzoyl]amino}pentanedioic acid](/img/structure/B14649579.png)
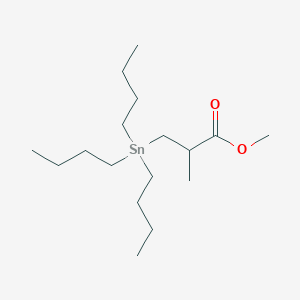
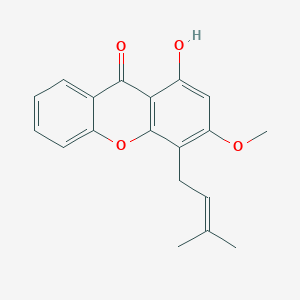
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene](/img/structure/B14649602.png)
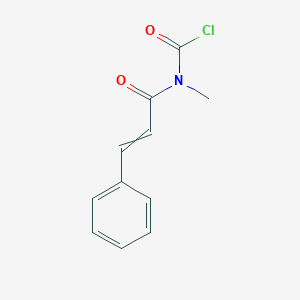
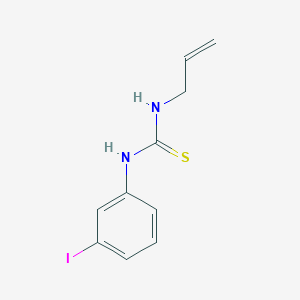
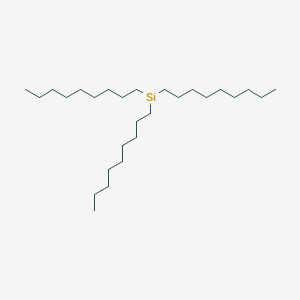
![4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane](/img/structure/B14649629.png)
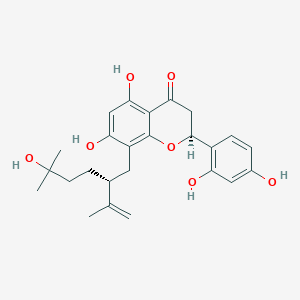


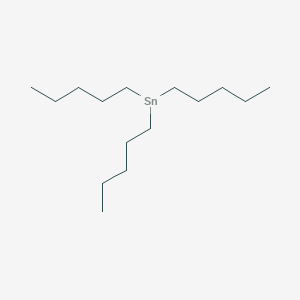
![2,2'-[1,3-Phenylenebis(oxymethylene)]bis(2-methyloxirane)](/img/structure/B14649644.png)
